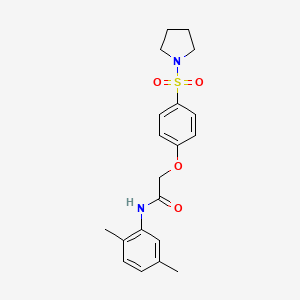
N-methyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MTOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTOA is a member of the oxadiazole family of compounds and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
MTOA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, MTOA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, MTOA has been studied for its potential use as a probe for the study of protein-ligand interactions. In materials science, MTOA has been investigated for its potential use as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of MTOA is not yet fully understood. However, studies have shown that MTOA is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MTOA has various biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, MTOA has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on neuronal cells, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTOA has several advantages as a research tool. It is relatively easy to synthesize, and high yields can be obtained using the established synthesis method. It is also stable under standard laboratory conditions. However, MTOA has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively expensive, which may limit its use in some laboratories.
Zukünftige Richtungen
There are several potential future directions for research involving MTOA. One area of interest is the development of MTOA analogs with improved pharmacological properties. Another area of interest is the study of the interaction between MTOA and other proteins and enzymes. Additionally, the use of MTOA as a building block for the synthesis of functional materials is an area of growing interest. Finally, the potential use of MTOA in the treatment of other neurological disorders, such as Parkinson's disease, is an area that warrants further investigation.
In conclusion, MTOA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area could lead to the development of new drugs, materials, and therapies for a variety of neurological disorders.
Synthesemethoden
The synthesis of MTOA involves the reaction of 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol with N-methylglycine methyl ester hydrochloride in the presence of triethylamine. The resulting compound is then purified through recrystallization. This method has been proven to be efficient and reliable in producing high yields of MTOA.
Eigenschaften
IUPAC Name |
N-methyl-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-4-8-13(12)17-20-18(24-21-17)14-9-5-6-10-15(14)23-11-16(22)19-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQFJIXQLBMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)









